molecular formula C13H17NO5 B3259388 Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate CAS No. 318249-44-4

Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate

Cat. No.: B3259388
CAS No.: 318249-44-4
M. Wt: 267.28 g/mol
InChI Key: OMBGAKPAAHBFHO-LLVKDONJSA-N
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Description

Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate is a chemical compound with the molecular formula C13H17NO5. It is a derivative of butanoic acid and contains a benzyloxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Palladium on carbon (Pd/C), hydrogen gas.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Removal of the benzyloxycarbonyl group to yield the free amine.

Scientific Research Applications

Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and ester groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (benzyloxycarbonyl)amino(methoxy)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester: Contains a similar benzyloxycarbonyl-protected amino group but differs in the backbone structure.

Uniqueness

Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate is unique due to the presence of both a hydroxyl group and a benzyloxycarbonyl-protected amino group on the butanoate backbone. This combination of functional groups provides versatility in synthetic applications and potential biological activity.

Properties

IUPAC Name

methyl (3R)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-18-12(16)7-11(8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBGAKPAAHBFHO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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